MFCD18314436
Description
Typically, such identifiers correspond to specific chemical substances cataloged in databases like PubChem or Reaxys. A comprehensive introduction would include its chemical formula, structural features, synthesis methods, and applications. For example, analogous compounds in the evidence (e.g., CAS 918538-05-3, CAS 1046861-20-4) are characterized by their molecular formulas (e.g., C₆H₃Cl₂N₃, C₆H₅BBrClO₂), physicochemical properties (e.g., solubility, LogP), and bioactivity profiles . However, without direct data for MFCD18314436, this section remains speculative.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRTXHMAPJFAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684882 | |
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-47-1 | |
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314436 typically involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
MFCD18314436 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons and is typically carried out using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound, which can be further functionalized for various applications .
Scientific Research Applications
MFCD18314436 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and chemicals, contributing to innovations in various sectors.
Mechanism of Action
The mechanism by which MFCD18314436 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired outcomes in various applications .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Based on the evidence, comparisons of chemical compounds typically involve:
- Structural Similarity : Assessed via molecular descriptors (e.g., aromatic rings, functional groups) and computational tools (e.g., Tanimoto coefficient) .
- Physicochemical Properties : Boiling point, solubility, polarity (TPSA), and pharmacokinetic parameters (e.g., GI absorption, BBB permeability) .
- Synthetic Routes : Reaction conditions, catalysts, and yields .
- Bioactivity : Binding affinity, enzyme inhibition, and toxicity alerts (e.g., PAINS, Brenk filters) .
Comparison with Similar Compounds
Key Findings from Evidence
- Structural Analogues : Compounds with similar backbones (e.g., halogenated heterocycles) often share comparable LogP and solubility profiles but differ in bioactivity due to substituent variations .
- Synthesis Optimization : Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1) improve yield and sustainability .
- Bioactivity Trends : Higher TPSA correlates with reduced BBB permeability, as seen in CAS 918538-05-3 (TPSA = 41.5 Ų, BBB permeability = Yes) versus CAS 1046861-20-4 (TPSA = 40.46 Ų, BBB permeability = Yes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
